molecular formula C13H12ClNO B188119 2-{[(4-Chlorophenyl)amino]methyl}phenol CAS No. 7193-94-4

2-{[(4-Chlorophenyl)amino]methyl}phenol

Cat. No.: B188119
CAS No.: 7193-94-4
M. Wt: 233.69 g/mol
InChI Key: SJLCTRSOOSLQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(4-Chlorophenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 7193-94-4 . It has a molecular weight of 233.7 and its molecular formula is C13H12ClNO . The compound is used for research purposes .


Molecular Structure Analysis

The structure of “this compound” has been confirmed by FT-IR, 13 C NMR, and 1 H NMR spectroscopy analyses .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that amine derivatives can act as effective corrosion inhibitors for mild steel in 1 M HCl . The inhibition efficiency decreases with a decrease in concentration and the adsorption obeys the Langmuir isotherm .

Scientific Research Applications

Corrosion Inhibition

2-{[(4-Chlorophenyl)amino]methyl}phenol has been explored for its application in corrosion inhibition. A study demonstrated its effectiveness as a corrosion inhibitor for mild steel in an HCl medium. This was established through electrochemical measurements and surface analysis, revealing that the compound forms a protective film on the mild steel surface. The efficiency of inhibition was enhanced by substituting the OH group on the aromatic ring with Cl (Boughoues et al., 2020).

Anaerobic Biodegradability

Research on the anaerobic biodegradability of substituted phenols, including compounds similar to this compound, was conducted. This study evaluated their toxicity to methanogenesis and their ability to undergo biotransformation under methanogenic conditions (O'Connor & Young, 1989).

Catalytic Applications

The compound has been utilized in the synthesis of core H2O-bound tetrakis-4-chlorophenyl porphyrin, P1. This process involved treating a dichloromethane solution of the compound with phenol and its analogs, resulting in the formation of water-molecule-bound amorphous solids. These solids showed potential in the selective O-methylation of phenols, highlighting the compound's utility in catalysis (Dechan & Bajju, 2020).

Antimicrobial Agents

This compound derivatives have been synthesized for potential use as antimicrobial agents. A study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).

Anticancer Activity

Schiff bases, including derivatives of this compound, have been investigated for their anticancer activity. These compounds have been studied against cancer cell lines, showing potential as effective anticancer drugs (Uddin et al., 2020).

Molecular Dynamics Simulation Studies

The compound's derivatives have been studied through molecular dynamics simulation to predict their corrosion inhibition performances. These studies provide insights into the interaction mechanisms between these molecules and metal surfaces (Kaya et al., 2016).

Properties

IUPAC Name

2-[(4-chloroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLCTRSOOSLQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342405
Record name 2-{[(4-chlorophenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7193-94-4
Record name 2-{[(4-chlorophenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(4-CHLOROANILINO)-ORTHO-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Chlorophenyl)amino]methyl}phenol
Reactant of Route 2
2-{[(4-Chlorophenyl)amino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
2-{[(4-Chlorophenyl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
2-{[(4-Chlorophenyl)amino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2-{[(4-Chlorophenyl)amino]methyl}phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-{[(4-Chlorophenyl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.